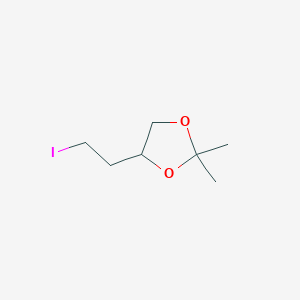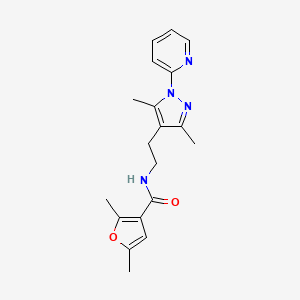
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule belongs to a class of compounds that are often synthesized for their potential biological activities, which can include anticancer, anti-inflammatory, and antioxidant properties. Such compounds are typically characterized by their pyrazole and furan components, which are known for their reactivity and the ability to interact with biological targets.
Synthesis Analysis
The synthesis of complex molecules like this usually involves multi-step organic reactions, starting from simpler precursors. Key steps might include the formation of the pyrazole ring, introduction of the furan component, and final assembly with the carboxamide group. Techniques such as condensation reactions, nucleophilic substitution, and cyclization are commonly employed. For example, a similar synthesis approach was used in the creation of pyrazolo[1,5-a]pyrimidine derivatives, which involved multi-step reactions including cyclization and N-formylation to achieve the desired structure (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the successful synthesis of the target compound. For instance, the crystal structure of related compounds has been determined to reveal their 3D conformation and intermolecular interactions, providing insights into their potential biological activity (Ju Liu et al., 2016).
Chemical Reactions and Properties
The reactivity of such a compound would be influenced by its functional groups. Pyrazole and furan rings, along with the carboxamide moiety, offer sites for further chemical modifications and interactions with biological targets. Studies on similar compounds have explored their reactivity towards various reagents and conditions, shedding light on their chemical behavior and potential for further functionalization (Huang et al., 1994).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and stability, are crucial for their potential application in biological systems. These properties are often determined experimentally and can be influenced by the molecular structure and functional groups present.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic sites, and potential for hydrogen bonding, play a significant role in the molecule's interactions with biological targets. Computational studies, including molecular docking and quantum chemical calculations, can provide insights into these properties and predict the molecule's behavior in biological systems (R. Sribalan et al., 2016).
Mécanisme D'action
Target of Action
The compound, also known as N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death. The downstream effects include a reduction in the growth of tumor cells .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It also shows moderate activity against HepG-2 . These results suggest that the compound has potent anti-proliferative effects.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-11-17(15(4)25-12)19(24)21-10-8-16-13(2)22-23(14(16)3)18-7-5-6-9-20-18/h5-7,9,11H,8,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOISAXPIQEXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2484803.png)

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)
![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)
![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)
![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)
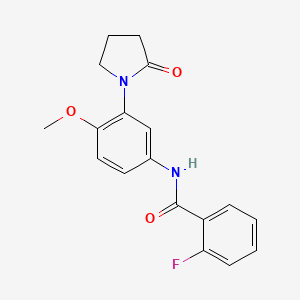
![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)
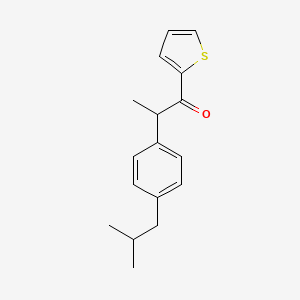

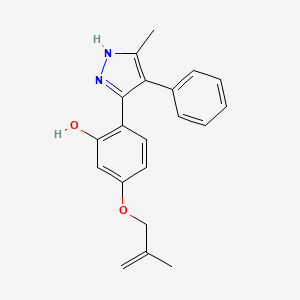
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)
